N-(butan-2-yl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(butan-2-yl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a useful research compound. Its molecular formula is C21H24N4O2S and its molecular weight is 396.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(butan-2-yl)-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a pyrrolopyrimidine core with a cyclopropyl group and a sulfanyl acetamide moiety, which may contribute to its biological effects.
Biological Activity
1. Anticancer Activity
Research indicates that derivatives of pyrrolopyrimidine compounds exhibit significant anticancer properties. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A study demonstrated that such compounds could inhibit the growth of human cancer cells in vitro and in vivo through various pathways including the modulation of apoptosis-related proteins .
2. Enzyme Inhibition
The compound exhibits inhibitory activity against certain enzymes that are crucial in cancer progression. For example, it has been reported to inhibit dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and implicated in diabetes and obesity . This inhibition suggests potential applications in metabolic disorders alongside its anticancer effects.
3. Antimicrobial Activity
Preliminary studies have indicated that related compounds possess antimicrobial properties. The presence of the cyclopropyl group has been linked to enhanced activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Case Studies
Case Study 1: Anticancer Efficacy
In a controlled study involving various pyrrolopyrimidine derivatives, one compound demonstrated a significant reduction in tumor size in xenograft models of breast cancer. The mechanism was attributed to the downregulation of the PI3K/Akt signaling pathway, leading to increased apoptosis in cancer cells .
Case Study 2: DPP-IV Inhibition
A series of experiments evaluated the DPP-IV inhibitory effects of several derivatives. The results showed that compounds with similar scaffolds to N-(butan-2-yl)-2-{...} exhibited IC50 values in the micromolar range, indicating strong potential for managing type 2 diabetes through enhanced insulin sensitivity .
Research Findings
Study | Findings | |
---|---|---|
Study on Anticancer Activity | Demonstrated significant inhibition of tumor growth in vitro and in vivo models | Supports potential use as an anticancer agent |
DPP-IV Inhibition Study | Showed micromolar IC50 values for related compounds | Suggests utility in metabolic disease management |
Antimicrobial Activity Assessment | Effective against S. aureus and E. coli | Indicates broad-spectrum antimicrobial potential |
特性
IUPAC Name |
N-butan-2-yl-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2S/c1-3-13(2)23-17(26)12-28-21-24-18-16(14-7-5-4-6-8-14)11-22-19(18)20(27)25(21)15-9-10-15/h4-8,11,13,15,22H,3,9-10,12H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGRFJWWYYAFBPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)CSC1=NC2=C(C(=O)N1C3CC3)NC=C2C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。